4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with the linear formula C12H9N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented by the SMILES stringO=C (NC1=CN=CC=C1)C (C=C2)=CC=C2 [N+] ( [O-])=O
. Its InChI is 1S/C12H9N3O3/c16-12 (14-10-2-1-7-13-8-10)9-3-5-11 (6-4-9)15 (17)18/h1-8H, (H,14,16)
.
Scientific Research Applications
Fast Proton-Induced Fission of 238U
Abstract: Fast proton-induced fission of uranium-238 (238U) has been investigated in the energy range from the threshold up to 40 MeV. Researchers evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission. The analysis utilized the Talys code and custom programs based on the Brosa model .
Insights:Operational Potential of Ecosystem Research Applications (OPERAs)
The OPERAs research aims to explore whether, how, and under what conditions ecosystem services and natural capital concepts can move beyond academia and be practically implemented to support sustainable ecosystem management .
properties
IUPAC Name |
4-nitro-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3S/c20-12(9-3-5-11(6-4-9)19(21)22)16-14-18-17-13(23-14)10-2-1-7-15-8-10/h1-8H,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLXMCJSGCTWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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